2-(3-acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

carbonic anhydrase inhibition structure–activity relationship methanoisoindole scaffold

Secure the high-value 2-(3-acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione scaffold, a rigid endo-fused norbornene-phthalimide hybrid with a unique ketone diversification point. Unlike flexible or aromatic N-phenylphthalimide analogs, this single-dominant-conformation scaffold minimizes entropic binding penalties, directly enabling reproducible fragment screening and lead optimization in medicinal chemistry campaigns.

Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
Cat. No. B5126352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Molecular FormulaC17H15NO3
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)N2C(=O)C3C4CC(C3C2=O)C=C4
InChIInChI=1S/C17H15NO3/c1-9(19)10-3-2-4-13(8-10)18-16(20)14-11-5-6-12(7-11)15(14)17(18)21/h2-6,8,11-12,14-15H,7H2,1H3
InChIKeyFQKQHCSYQPTVPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione – Product Identity and Core Pharmacophore


2-(3-Acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a chiral, endo‑fused norbornene‑phthalimide hybrid with empirical formula C₁₇H₁₅NO₃ and a molecular weight of 281.3 g·mol⁻¹ . The scaffold combines a rigid, stereochemically defined 4,7‑methano‑3a,4,7,7a‑tetrahydro‑1H‑isoindole‑1,3(2H)‑dione core (a norbornene‑annulated succinimide) with a meta‑acetylphenyl substituent at the imide nitrogen [1] [2]. This architecture is the central pharmacophore of a class that has produced sub‑micromolar enzyme inhibitors and anticancer leads, making the scaffold a high‑value entry point for medicinal chemistry and chemical biology programmes [3] [4].

Why 2-(3-Acetylphenyl)-4,7-methanoisoindole-1,3-dione Cannot Be Replaced by a Generic Tetrahydroisoindole or a Simple N-Phenylphthalimide


Compounds that share the gross tetrahydro‑1H‑isoindole‑1,3‑dione substructure or the N‑phenylphthalimide motif are not functionally interchangeable with 2-(3‑acetylphenyl)-3a,4,7,7a‑tetrahydro‑1H‑4,7‑methanoisoindole‑1,3(2H)‑dione . The methano (norbornene) bridge locks the cyclohexene ring in a rigid boat conformation, enforcing a unique spatial relationship between the imide carbonyls and the N‑aryl group that is absent in monocyclic or fully aromatic phthalimide analogues [1] [2]. In the broader methanoisoindole SAR literature, moving the acetyl group from the 3‑position to the 4‑position on the pendant phenyl ring, or reducing the norbornene double bond to the hexahydro state, alters both enzyme inhibition potency and selectivity profiles, demonstrating that the precise substitution pattern and stereoelectronic environment of the target compound drive biological recognition [3] [4]. Treating this compound as a commodity N‑phenylphthalimide risks invalidating biological assays, wasting synthetic effort, and compromising reproducibility in medicinal chemistry campaigns.

2-(3-Acetylphenyl)-4,7-methanoisoindole-1,3-dione – Comparator-Referenced Quantitative Evidence for Scientific Selection


Meta‑Acetyl Substitution on the Pendant Phenyl Ring Delivers a Distinct Inhibition Fingerprint Relative to Para Analogues in the Methanoisoindole Class

In a series of (3aR,4S,7R,7aS)-2-(4-((E)-3-(aryl)acryloyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives, the nature and position of substituents on the terminal aryl ring dramatically modulate human carbonic anhydrase (hCA) inhibitory potency. Although the target compound was not tested in that exact panel, the class‑level SAR demonstrates that small changes in aryl substitution can shift Ki values by >2‑fold for hCA I and >1.5‑fold for hCA II [1]. Separately, GST inhibition data in the methanoisoindole series show that the identity of the N‑aryl group (varied among 1a–e) changes IC₅₀ values from 10.00 µM to 115.50 µM against quail liver GST, a >10‑fold span [2]. Placing the acetyl group at the 3‑position of the pendant phenyl ring therefore provides a structurally distinct electronic and steric environment versus the more common 4‑acetyl isomer (also available commercially ), supporting the hypothesis that the meta isomer will yield a unique biological profile.

carbonic anhydrase inhibition structure–activity relationship methanoisoindole scaffold

The Tetrahydro‑4,7‑methano Double Bond Provides a Synthetic Handle Absent in the Hexahydro Analogue, Enabling Late‑Stage Diversification

2-(3-Acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione retains the norbornene double bond, which can participate in Diels–Alder cycloadditions, epoxidations, dihydroxylations, or hydrogenation to the hexahydro derivative [1] [2]. The fully saturated hexahydro variant (C₁₆H₁₇NO₃, MW 271.3 g·mol⁻¹, commercially listed ) lacks this olefin and therefore cannot undergo the same set of transformations without prior dehydrogenation. The 4,7‑methano‑3a,4,7,7a‑tetrahydro core used in the target compound has been employed as a key intermediate in the synthesis of lurasidone (an atypical antipsychotic), exploiting the norbornene scaffold for stereospecific elaboration [3].

synthetic handle tetrahydro vs hexahydro norbornene functionalisation

Stereochemically Defined endo‑Fused Methano Bridge Locks the Core Geometry, in Contrast to Conformationally Flexible Ethano‑Bridged or Monocyclic Analogues

The 4,7‑methano (methylene) bridge creates a rigid, endo‑fused norbornene system with defined (3aR,4S,7R,7aS) or (3aS,4R,7S,7aR) stereochemistry, depending on the enantiomer [1] . In contrast, the 4,7‑ethanoisoindole analogue (C₁₈H₁₇NO₃, MW 295.3 g·mol⁻¹, commercially available ) contains a two‑carbon bridge that introduces additional conformational degrees of freedom and alters the spatial relationship between the imide and the N‑aryl group. Neuropharmacological studies on dopamine‑analogous 4,7‑methanoisoindoles have shown that the optimum distance between the phenyl substituent and the dopamine nitrogen is approximately 7.3 Å, a parameter that would shift in the ethano‑bridged variant [2]. For applications requiring a rigid, pre‑organised ligand geometry (e.g., crystallographic fragment screening or structure‑based drug design), the methano bridge offers a unique advantage.

stereochemistry conformational restriction methano vs ethano bridge

Norbornene‑Fused Imide Core Confers Higher Metabolic Stability than Unfused N‑Phenylphthalimide Scaffolds – A Class‑Level Advantage

Simple N‑phenylphthalimides (e.g., 2-(3-acetylphenyl)isoindole-1,3-dione, CAS 72801‑61‑7, commercially available ) contain a planar, electron‑deficient aromatic phthalimide ring that is susceptible to hydrolytic ring‑opening and metabolic reduction [1]. The methanoisoindole class replaces the fused benzene ring with a bicyclo[2.2.1]heptene system, which lacks the extended aromatic conjugation and presents a sterically shielded imide carbonyl environment [2] [3]. Class‑level observations indicate that hydrogenated isoindoles and methanoisoindoles exhibit distinct pharmacokinetic and metabolic profiles compared to their fully aromatic counterparts, with reduced clearance and altered tissue distribution [1] [2]. While direct comparative metabolic stability data for the exact target compound are unavailable, the structural features predict a superior resistance to phthalimide‑typical degradation pathways.

metabolic stability phthalimide vs methanoisoindole drug design

Highest‑Value Application Scenarios for 2-(3-Acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Based on Verifiable Evidence


Medicinal Chemistry SAR Expansion Around the Carbonic Anhydrase and GST Pharmacophore

The methanoisoindole scaffold has demonstrated low‑picomolar inhibition of human carbonic anhydrase isoforms (Ki 245–636 pM) and low‑micromolar inhibition of glutathione S‑transferase (IC₅₀ 10–116 µM) [1] [2]. Incorporating the meta‑acetylphenyl substituent of the target compound into future panels would probe whether the 3‑acetyl orientation yields a differentiated CA‑I/CA‑II selectivity window or an improved GST inhibition profile relative to previously reported 4‑substituted or unsubstituted phenyl analogues. The rigid scaffold also facilitates co‑crystallisation for structure‑based drug design [3].

Synthetic Intermediate for CNS‑Targeted Chemical Probes Exploiting the Norbornene Handle

The tetrahydro‑4,7‑methano core, with its reactive norbornene double bond, has established precedent as a key intermediate in the synthesis of lurasidone‑related compounds that target CNS receptors [4]. The target compound places a reactive acetyl group at the meta position of the pendant phenyl ring, providing an orthogonal functionalisation point (e.g., aldol condensation, hydrazone formation, or reductive amination) that is absent in unsubstituted phenyl or 4‑acetylphenyl variants . Purchasing this compound supplies both a rigid CNS‑privileged scaffold and a ketone handle for late‑stage diversification in a single building block.

Fragment‑Based Drug Discovery Requiring a Pre‑Organised, Crystallographically Tractable Core

The conformational rigidity imposed by the endo‑fused methano bridge makes this scaffold attractive for fragment screening campaigns where low entropic penalties upon binding are desirable [3] [5]. Unlike flexible ethano‑bridged or monocyclic tetrahydroisoindole analogues, the methano derivative presents a single dominant conformation in solution, simplifying NMR‑based fragment screening (e.g., STD‑NMR, WaterLOGSY) and facilitating unambiguous electron‑density fitting in X‑ray crystallography [5].

Metabolic Stability Comparison Studies Between Hydrogenated Methanoisoindoles and Aromatic Phthalimides

For laboratories investigating the metabolic fate of phthalimide‑containing compounds, the target compound represents a non‑aromatic imide core that is predicted—based on class‑level reviews—to resist the hydrolytic ring‑opening that limits the utility of aromatic N‑phenylphthalimides [3] [6]. Side‑by‑side microsomal or hepatocyte stability assays comparing 2-(3-acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione with 2-(3-acetylphenyl)isoindole-1,3-dione (CAS 72801‑61‑7) would provide quantitative evidence of the scaffold’s metabolic advantage, guiding future lead‑optimisation decisions.

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